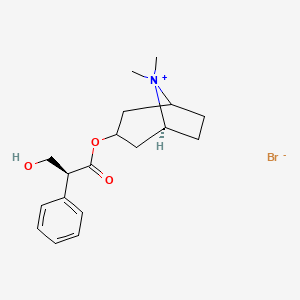![molecular formula C47H63F3N10O8 B10800830 N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMX 205 Trifluoroacetate is a potent antagonist of the complement C5a receptor (C5aR; CD88). It is a cyclic hexapeptide that is orally active and blood-brain barrier permeable . This compound has shown significant potential in reducing inflammation and neurodegeneration in various animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
PMX 205 Trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic hexapeptide structure, which includes the amino acids ornithine, proline, cyclohexylalanine, tryptophan, and arginine . The final product is obtained by treating the cyclic peptide with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
The industrial production of PMX 205 Trifluoroacetate follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
PMX 205 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It is resistant to intestinal metabolism, making it more stable compared to its structural analogs .
Common Reagents and Conditions
The synthesis of PMX 205 Trifluoroacetate involves reagents such as trifluoroacetic acid, peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and protecting groups for amino acids .
Major Products Formed
The major product formed is the cyclic hexapeptide PMX 205 Trifluoroacetate. During the synthesis, intermediate peptides are also formed, which are subsequently cyclized and deprotected to yield the final product .
Scientific Research Applications
PMX 205 Trifluoroacetate has a wide range of scientific research applications:
Neuroinflammation and Neurodegeneration: It has been shown to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer’s disease.
Inflammatory Diseases: It is used in research for treating inflammatory diseases such as colitis and allergic asthma.
Cancer Research: PMX 205 Trifluoroacetate is being studied for its potential in reducing tumor growth and metastasis by modulating the immune response.
Autoimmune Diseases: It is also used in research related to autoimmune diseases due to its ability to inhibit complement activation.
Mechanism of Action
PMX 205 Trifluoroacetate exerts its effects by antagonizing the complement C5a receptor (C5aR; CD88). This receptor is involved in the activation of the complement system, which plays a crucial role in inflammation and immune response . By blocking this receptor, PMX 205 Trifluoroacetate reduces the recruitment and activation of immune cells such as microglia and astrocytes, thereby decreasing inflammation and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PMX 205 Trifluoroacetate is unique due to its high affinity for the C5a receptor, its stability against intestinal metabolism, and its ability to cross the blood-brain barrier . These properties make it more effective in reducing inflammation and neurodegeneration compared to its analogs .
Properties
Molecular Formula |
C47H63F3N10O8 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35-,36+,37-,38-;/m0./s1 |
InChI Key |
JPQOMEWKZCTQMA-AZRFDLDXSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


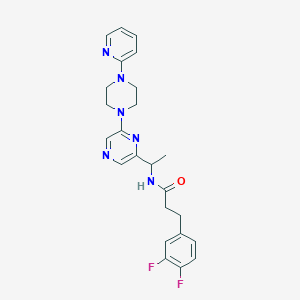
![N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride](/img/structure/B10800772.png)

![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)
![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)
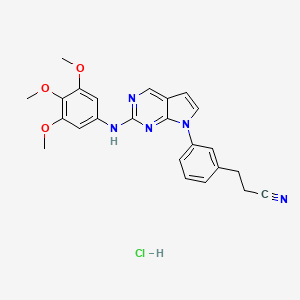
![4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B10800806.png)
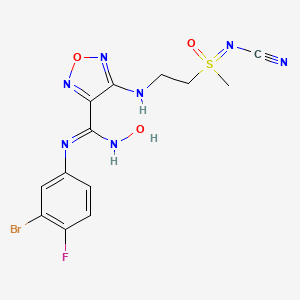
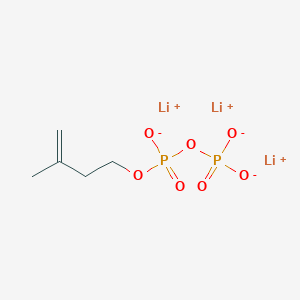
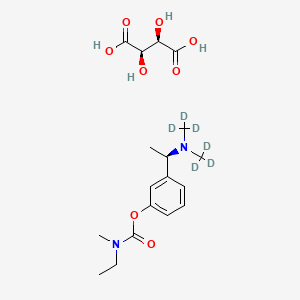
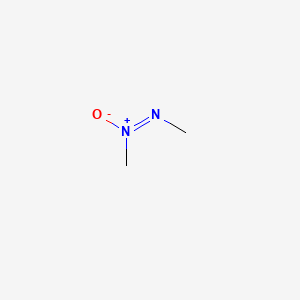
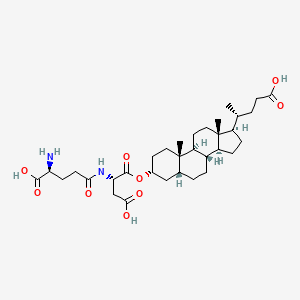
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
